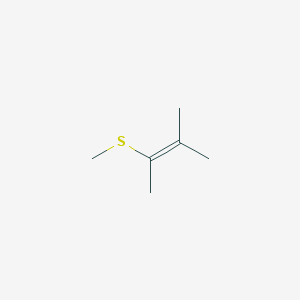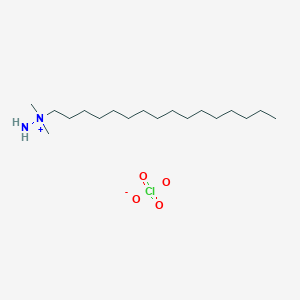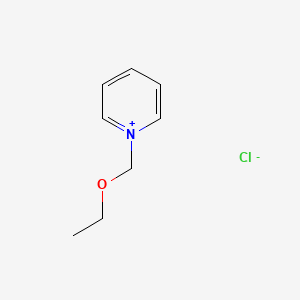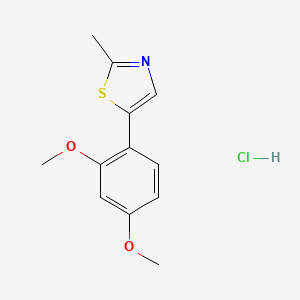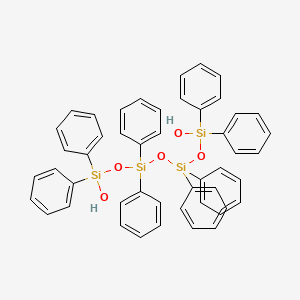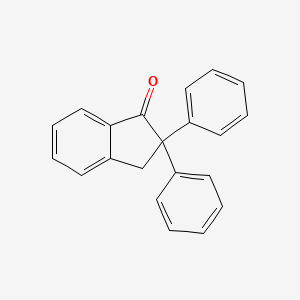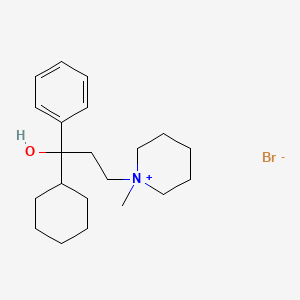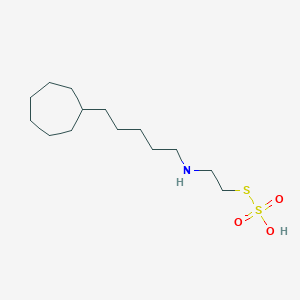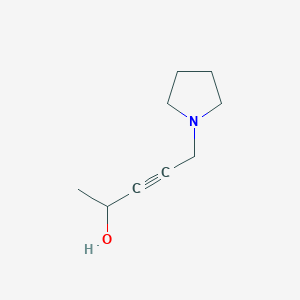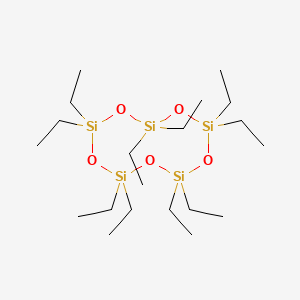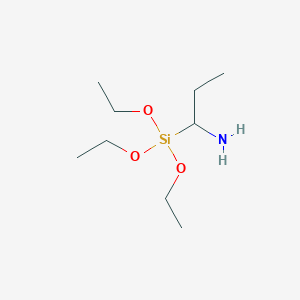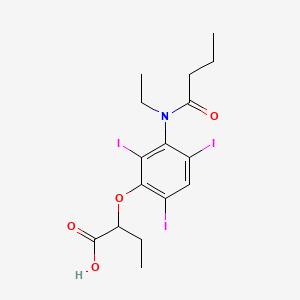
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Iodination of Phenol: The starting material, phenol, is iodinated to introduce iodine atoms at the 2, 4, and 6 positions.
Formation of Phenoxybutyric Acid: The iodinated phenol is then reacted with butyric acid to form the phenoxybutyric acid derivative.
Amidation: The final step involves the reaction of the phenoxybutyric acid with N-ethylbutyramide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Substitution: The iodine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Major Products
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its structural complexity and functional groups, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The presence of iodine atoms and the phenoxy group may impart unique properties, making it useful in the development of advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving iodine metabolism.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms may also influence its interaction with biological molecules, potentially affecting its pharmacokinetics and pharmacodynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(N-Methylbutyramido)-2,4,6-triiodophenoxy)butyric acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)butyric acid is unique due to the specific combination of functional groups and the presence of iodine atoms. This combination may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
24340-26-9 |
|---|---|
Formule moléculaire |
C16H20I3NO4 |
Poids moléculaire |
671.05 g/mol |
Nom IUPAC |
2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-7-12(21)20(6-3)14-9(17)8-10(18)15(13(14)19)24-11(5-2)16(22)23/h8,11H,4-7H2,1-3H3,(H,22,23) |
Clé InChI |
PYSYKXNHLJWPJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CC)C1=C(C(=C(C=C1I)I)OC(CC)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
